
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
作用机制
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide works by selectively inhibiting JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of T cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the inhibition of T cell activation, the prevention of transplant rejection, and the inhibition of cancer cell growth and proliferation. However, this compound also has some limitations, including the potential for adverse effects, such as an increased risk of infections, lymphoma, and other malignancies.
实验室实验的优点和局限性
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for JAK3, its ability to inhibit the activation of T cells, and its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. However, this compound also has some limitations, including the potential for adverse effects, the need for careful dosing and monitoring, and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
未来方向
There are several future directions for research on N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide, including:
1. Further studies on the mechanisms of action of this compound and its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
2. Development of more potent and selective JAK3 inhibitors with fewer adverse effects.
3. Combination therapy with this compound and other immunomodulatory agents for the treatment of autoimmune diseases, transplant rejection, and cancer.
4. Studies on the long-term safety and efficacy of this compound in clinical trials.
5. Development of new methods for the synthesis of this compound and other JAK3 inhibitors.
Overall, this compound is a promising therapeutic agent with potential applications in autoimmune diseases, transplant rejection, and cancer. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications, as well as to develop more potent and selective JAK3 inhibitors with fewer adverse effects.
合成方法
The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the condensation of 2,5-dimethylfuran-3-carboxylic acid with furan-2-ylmethanol in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with the amine, 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine, to form the final product, this compound.
科学研究应用
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. In autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, this compound has been shown to reduce the production of pro-inflammatory cytokines and suppress the activation of T cells. In transplant rejection, this compound has been shown to prevent the rejection of transplanted organs by inhibiting the activation of T cells. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the signaling pathways of cytokines that promote cell growth and survival.
属性
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-8-13(11(2)21-10)15(18)17-9-16(19,12-5-6-12)14-4-3-7-20-14/h3-4,7-8,12,19H,5-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEVMTZSZPBAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)
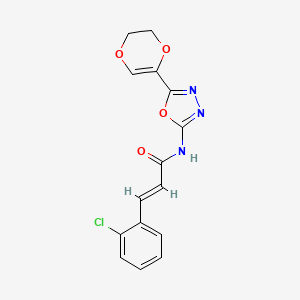


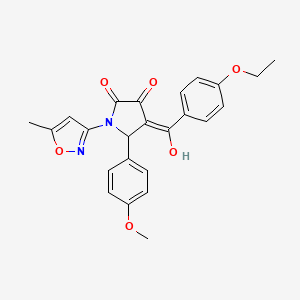
![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)
![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)
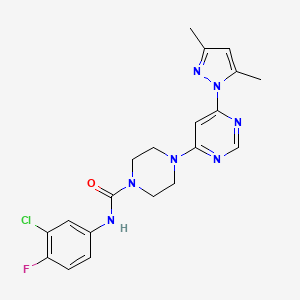
![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)
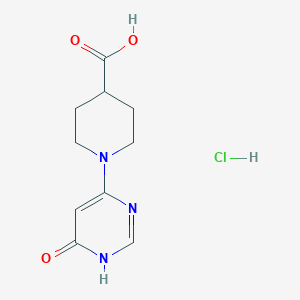
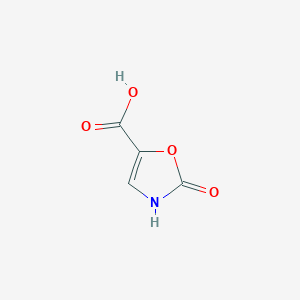
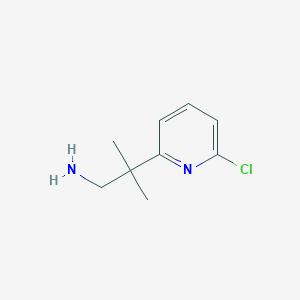
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)